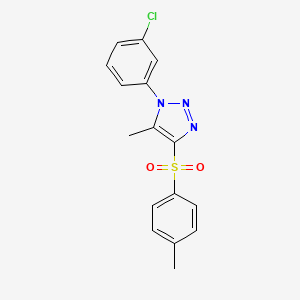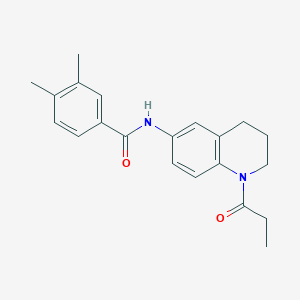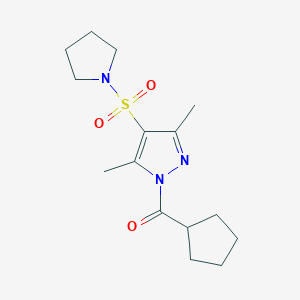![molecular formula C15H16ClNO2S B6499820 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide CAS No. 1374683-99-4](/img/structure/B6499820.png)
4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .
Synthesis Analysis
The synthesis of a compound refers to the process of creating the compound from simpler materials. The synthesis analysis would involve studying the methods used to synthesize the compound, the reagents used, the conditions under which the synthesis occurs, and the yield of the compound .Molecular Structure Analysis
This involves studying the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed during these reactions .Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, chemical stability, and reactivity .科学研究应用
4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamideethyl-N-benzene-1-sulfonamide has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a tool for studying the structure and function of proteins. 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamideethyl-N-benzene-1-sulfonamide has also been used as a model compound in the study of drug-receptor interactions, as a probe for studying the structure of enzymes, and as a substrate for studying the catalytic mechanism of enzymes.
作用机制
The mechanism of action of 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamideethyl-N-benzene-1-sulfonamide is not yet fully understood. However, it is believed that the compound binds to proteins, forming a complex that can interact with other proteins or molecules. This interaction can then lead to changes in the structure and function of the proteins, which can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamideethyl-N-benzene-1-sulfonamide have not been extensively studied. However, it has been shown to affect the activity of enzymes involved in the metabolism of fatty acids and cholesterol. It has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. In addition, it has been shown to modulate the activity of several types of ion channels, including calcium channels and potassium channels.
实验室实验的优点和局限性
The advantages of using 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamideethyl-N-benzene-1-sulfonamide in laboratory experiments include its low cost, its availability, and its solubility in a variety of solvents. Its low cost makes it an attractive option for researchers on a budget. Its availability makes it easy to obtain and use in experiments. Finally, its solubility in a variety of solvents makes it easy to use in a variety of applications.
The main limitation of 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamideethyl-N-benzene-1-sulfonamide is its lack of specificity. It is not selective for any particular type of protein or molecule, and as such can interact with a variety of proteins and molecules. This can lead to unpredictable results in experiments.
未来方向
The potential future directions for 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamideethyl-N-benzene-1-sulfonamide are numerous. One potential direction is the further study of its biochemical and physiological effects. This could lead to the development of new drugs or therapies that target specific proteins or molecules. Another potential direction is the development of new synthetic methods for the synthesis of the compound. Finally, further research into the mechanism of action of the compound could lead to a better understanding of its effects.
合成方法
4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamideethyl-N-benzene-1-sulfonamide can be synthesized through a variety of methods. One method involves the reaction of 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamideethylbenzene-1-sulfonyl chloride with 4-methylphenylmethanamine in the presence of a base. This reaction produces 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamideethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide and 4-methylphenylmethanamine hydrochloride as the main products. Another method involves the reaction of 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamideethylbenzene-1-sulfonyl chloride with 4-methylphenylmethanamine in the presence of a tertiary amine. This reaction produces 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamideethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide and 4-methylphenylmethanamine as the main products.
安全和危害
属性
IUPAC Name |
4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-11-3-5-13(6-4-11)10-17-20(18,19)14-7-8-15(16)12(2)9-14/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJADXJLCQFNNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499739.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide](/img/structure/B6499741.png)
![2-(3-methylphenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499744.png)
![2-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)propanamide](/img/structure/B6499749.png)
![N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)naphthalene-1-carboxamide](/img/structure/B6499755.png)
![2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B6499759.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499764.png)
![2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499781.png)




![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B6499828.png)
